molecular formula C21H21N3O2 B11198558 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-methylphenyl)acetamide

2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-methylphenyl)acetamide

Cat. No.: B11198558
M. Wt: 347.4 g/mol
InChI Key: KMYPIRDIUBSOOU-UHFFFAOYSA-N
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Description

2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)-N-(3-METHYLPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of dihydropyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)-N-(3-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts like hydrochloric acid or acetic acid

    Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve:

    Continuous flow reactors: To maintain consistent reaction conditions

    Purification techniques: Such as recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)-N-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Halogenating agents like thionyl chloride for chlorination

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or ketones

    Reduction: May yield alcohols or amines

    Substitution: May yield halogenated derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties

    Medicine: Potential use as a lead compound for drug development

    Industry: Used in the synthesis of specialty chemicals or materials

Mechanism of Action

The mechanism of action of 2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)-N-(3-METHYLPHENYL)ACETAMIDE depends on its specific biological target. Generally, it may interact with enzymes or receptors, leading to:

    Inhibition or activation: Of specific enzymes

    Binding: To receptors, altering cellular signaling pathways

    Interference: With DNA or RNA synthesis

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)-N-(3-METHYLPHENYL)ACETAMIDE
  • 2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)-N-(4-METHYLPHENYL)ACETAMIDE

Uniqueness

2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)-N-(3-METHYLPHENYL)ACETAMIDE is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

2-(4-ethyl-6-oxo-2-phenylpyrimidin-1-yl)-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C21H21N3O2/c1-3-17-13-20(26)24(21(23-17)16-9-5-4-6-10-16)14-19(25)22-18-11-7-8-15(2)12-18/h4-13H,3,14H2,1-2H3,(H,22,25)

InChI Key

KMYPIRDIUBSOOU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=CC=CC(=C3)C

Origin of Product

United States

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